

4-(Cbz-amino)-2-butanone CAS number 95484-17-6 data

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Compound of Interest

Compound Name: 4-(Cbz-amino)-2-butanone

Cat. No.: B2893551

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An In-depth Technical Guide to **4-(Cbz-amino)-2-butanone** (CAS: 95484-17-6)

Introduction

4-(Cbz-amino)-2-butanone, also known as Benzyl (3-oxobutyl)carbamate, is a key synthetic intermediate in the field of medicinal chemistry and organic synthesis. Its structure incorporates a ketone functional group and a carbamate-protected amine, making it a versatile building block for the synthesis of a wide range of more complex molecules, including enzyme inhibitors and other pharmacologically active compounds. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications, tailored for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(Cbz-amino)-2-butanone** is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

Property	Value
CAS Number	95484-17-6
Molecular Formula	C ₁₂ H ₁₅ NO ₃
Molecular Weight	221.25 g/mol
Appearance	White to off-white crystalline powder or solid
Melting Point	42-46 °C
Boiling Point	383.5±31.0 °C (Predicted)
Solubility	Soluble in methanol, ethanol, and other common organic solvents

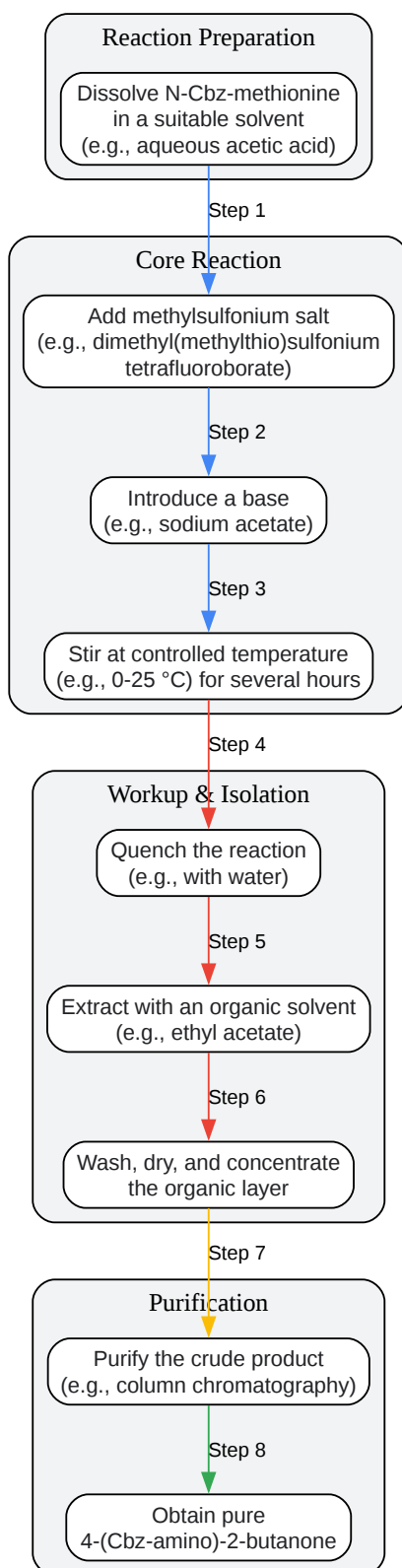
Synthesis of 4-(Cbz-amino)-2-butanone

The synthesis of **4-(Cbz-amino)-2-butanone** can be achieved through various methods. One common and effective approach involves the oxidative cleavage of an N-protected methionine derivative. This method is advantageous due to the ready availability of the starting materials and the relatively straightforward reaction conditions.

Synthetic Scheme: From N-Cbz-Methionine

A prevalent method for synthesizing N-Cbz-4-amino-2-butanone involves the reaction of N-Cbz-methionine with a methylsulfonium salt in the presence of a base. This process efficiently transforms the methionine side chain into the desired keto-amine structure.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **4-(Cbz-amino)-2-butanone**.

Detailed Experimental Protocol

The following protocol is a representative example based on established literature.

- **Preparation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Cbz-methionine (1 equivalent) in a mixture of acetic acid and water.
- **Reagent Addition:** Cool the solution in an ice bath to 0 °C. Add sodium acetate (approximately 3 equivalents) to the solution, followed by the portion-wise addition of a methylsulfonium salt, such as dimethyl(methylthio)sulfonium tetrafluoroborate (approximately 1.1 equivalents).
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
- **Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
- **Isolation:** Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **4-(Cbz-amino)-2-butanone**.

Mechanistic Insights and Rationale

The choice of a methylsulfonium salt is critical as it acts as a mild oxidizing agent that selectively targets the thioether group of the methionine side chain. The base, typically a weak base like sodium acetate, is necessary to facilitate the subsequent elimination and hydrolysis steps that lead to the formation of the ketone. Acetic acid in the solvent system helps to maintain a suitable pH for the reaction.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized **4-(Cbz-amino)-2-butanone** is crucial. The following are the expected spectral data based on its structure.

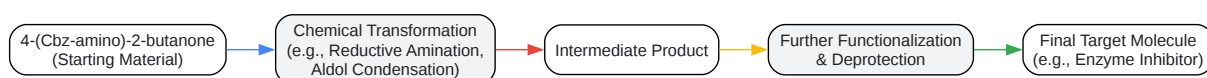
Technique	Expected Features
^1H NMR (CDCl_3)	δ ~7.35 (m, 5H, Ar-H), 5.10 (s, 2H, $-\text{CH}_2\text{-Ph}$), 5.0-5.2 (br s, 1H, $-\text{NH}-$), 3.40 (q, 2H, $-\text{NH-CH}_2-$), 2.75 (t, 2H, $-\text{CH}_2\text{-C=O}$), 2.15 (s, 3H, $-\text{C(=O)-CH}_3$)
^{13}C NMR (CDCl_3)	δ ~207.0 (C=O, ketone), 156.5 (C=O, carbamate), 136.5 (Ar-C), 128.5, 128.0 (Ar-CH), 67.0 ($-\text{CH}_2\text{-Ph}$), 45.0 ($-\text{NH-CH}_2-$), 38.0 ($-\text{CH}_2\text{-C=O}$), 30.0 ($-\text{C(=O)-CH}_3$)
IR (KBr)	~3350 cm^{-1} (N-H stretch), ~1710 cm^{-1} (C=O stretch, ketone), ~1690 cm^{-1} (C=O stretch, carbamate), ~1530 cm^{-1} (N-H bend)
Mass Spec (ESI+)	m/z 222.1 $[\text{M}+\text{H}]^+$, 244.1 $[\text{M}+\text{Na}]^+$

Applications in Research and Development

4-(Cbz-amino)-2-butanone is a valuable precursor for synthesizing a variety of target molecules, particularly in the development of protease inhibitors. The ketone functionality can be elaborated into various functionalities, and the protected amine allows for selective reactions at other parts of the molecule.

Role as a Synthetic Building Block

The diagram below illustrates the utility of **4-(Cbz-amino)-2-butanone** as an intermediate in a multi-step synthesis.



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